1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Description
1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C16H18F3N3O4S and its molecular weight is 405.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Study
Synthesis and Spectral Analysis
This compound is part of a class of 1,3,4-oxadiazole bearing compounds known for their biological activities. Researchers have synthesized N-substituted derivatives of a similar compound, showcasing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings underscore the compound's potential as a base for developing antibacterial agents (Khalid et al., 2016).
Anticancer Applications
Promising Anticancer Agents
Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The research demonstrated that certain derivatives have low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference drug. This suggests the compound's derivatives could serve as potential anticancer agents, although further in vivo studies are necessary to confirm their therapeutic usefulness (Rehman et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
Enzyme Inhibition
A new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened against butyrylcholinesterase (BChE) enzyme. The compounds were also subjected to molecular docking studies to determine ligand-BChE binding affinity and orientation in active sites of human BChE protein. Such research illustrates the compound's potential in contributing to the development of inhibitors for enzymes linked to neurodegenerative diseases (Khalid et al., 2016).
Crystal Structure and DFT Calculations
Crystal Structure Analysis
Research into novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives included crystal structure studies and Hirshfeld surface analysis. Computational density functional theory (DFT) calculations were carried out to identify reactive sites, providing insights into the molecules' electrophilic and nucleophilic nature. Such studies are crucial for understanding the structural and electronic properties of potential pharmaceutical compounds (Kumara et al., 2017).
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-2-25-12-3-5-13(6-4-12)27(23,24)22-9-7-11(8-10-22)14-20-21-15(26-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILGKBIFQMUBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.